Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS 72784-42-0) is a commercially critical, synthetically protected unnatural amino acid building block. Structurally comprising the methyl ester of 1-aminocyclopropanecarboxylic acid (ACC) stabilized as a hydrochloride salt, it presents as a white to off-white crystalline powder with a molecular weight of 151.59 g/mol. This specific form provides high water solubility and extended shelf stability when stored at 2-8 °C. In industrial procurement and medicinal chemistry, it is predominantly sourced as a lipophilic, process-ready precursor for incorporating the conformationally restricted cyclopropane amino acid motif into peptides, active pharmaceutical ingredients (APIs), and agrochemicals, bypassing the severe handling and solubility limitations associated with the unprotected parent acid [1].
Generic substitution with the parent 1-aminocyclopropanecarboxylic acid (ACC) or the free base ester routinely fails in advanced synthetic workflows due to fundamental physical incompatibilities. Unprotected ACC exists as a highly polar zwitterion, rendering it practically insoluble in standard organic coupling solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF), which halts standard amide bond formation and peptide coupling. Conversely, attempting to procure or store the unprotected methyl ester free base leads to rapid degradation; small, strained amino acid esters spontaneously self-condense into inactive diketopiperazines at room temperature. The hydrochloride salt of the methyl ester uniquely resolves both issues, providing a stable, weighable solid that readily liberates the reactive free base in situ only upon the controlled addition of a tertiary amine during the reaction [1].
The primary driver for procuring the methyl ester hydrochloride over the parent ACC acid is its compatibility with standard organic synthesis. While ACC free acid is zwitterionic and highly insoluble in aprotic solvents, Methyl 1-aminocyclopropanecarboxylate hydrochloride readily dissolves in DMF or DCM upon neutralization with a tertiary amine (e.g., DIPEA), achieving concentrations suitable for standard coupling reagents like HATU or EDC [1].
| Evidence Dimension | Solubility in aprotic organic solvents (e.g., DMF, DCM) |
| Target Compound Data | Highly soluble upon in situ neutralization (>50 mg/mL) |
| Comparator Or Baseline | ACC free acid (<1 mg/mL in cold aprotic solvents) |
| Quantified Difference | >50-fold increase in working organic solvent solubility |
| Conditions | Standard solution-phase peptide coupling conditions at 20-25 °C |
Procurement of the esterified hydrochloride salt is mandatory for seamless integration into standard Fmoc- or Boc-based peptide synthesis workflows without requiring complex biphasic systems.
Procuring the hydrochloride salt rather than the free base ester is critical for inventory longevity. Small amino acid esters, particularly those with strained rings like the cyclopropane moiety, undergo rapid intermolecular aminolysis (self-condensation) to form diketopiperazines if left as a free base. The hydrochloride salt protonates the amine, completely arresting this degradation pathway and allowing for long-term storage[1].
| Evidence Dimension | Shelf-life and purity retention |
| Target Compound Data | Maintains >98% purity for >12 months at 2-8 °C |
| Comparator Or Baseline | Free base ester (rapid purity loss, forming diketopiperazines within days at 25 °C) |
| Quantified Difference | Orders of magnitude longer shelf-life; prevents spontaneous self-condensation |
| Conditions | Bulk storage conditions (2-8 °C vs ambient) |
For bulk procurement and inventory management, the hydrochloride salt is the only viable form to ensure reproducible batch-to-batch synthetic yields over time.
When selecting an ester protecting group for the ACC moiety, the methyl ester is preferred over ethyl or bulkier alkyl esters due to its superior saponification kinetics. Following the successful coupling of the amino group, the methyl ester can be rapidly hydrolyzed using mild aqueous bases (e.g., LiOH or NaOH) at room temperature, whereas ethyl analogs require significantly longer reaction times or heating, which can jeopardize sensitive secondary functional groups on complex APIs [1].
| Evidence Dimension | Alkaline hydrolysis (saponification) rate |
| Target Compound Data | Complete saponification typically within 1-2 hours |
| Comparator Or Baseline | Ethyl ester analog (requires extended reaction times >4-6 hours or elevated temperatures) |
| Quantified Difference | Reduces deprotection time by >50% under identical mild alkaline conditions |
| Conditions | LiOH/H2O in THF/MeOH at 20-25 °C |
Selecting the methyl ester minimizes downstream processing time and improves overall API yield by avoiding harsh late-stage deprotection conditions.
In agrochemical and plant biology research, Methyl 1-aminocyclopropanecarboxylate (MeACC) is increasingly procured as a highly penetrable alternative to ACC. The esterification masks the carboxylic acid, significantly increasing the compound's lipophilicity. This allows MeACC to cross plant cell membranes much more efficiently than the zwitterionic free acid, acting as a highly potent ethylene precursor or agonist in vivo [1].
| Evidence Dimension | Cellular uptake and in vivo potency |
| Target Compound Data | High membrane permeability (lipophilic ester) |
| Comparator Or Baseline | ACC free acid (poor membrane permeability due to zwitterionic state) |
| Quantified Difference | Substantially lower exogenous dosing required to trigger equivalent ethylene responses |
| Conditions | In vivo plant tissue assays (e.g., Arabidopsis growth models) |
For agricultural R&D buyers, this specific ester form provides a more effective, lower-dose alternative to the free acid for in vivo hormone response studies.
Because of its excellent solubility in aprotic solvents upon neutralization, this compound is the right choice for incorporating conformationally restricted 1-aminocyclopropanecarboxylic acid motifs into peptidomimetics, where the zwitterionic free acid would fail to couple efficiently [1].
It serves as a primary, shelf-stable building block for synthesizing multicyclic or heterocyclic pharmaceutical compounds, such as toll-like receptor (TLR) modulators and kinase inhibitors. Its methyl ester allows for rapid, mild downstream saponification once the core scaffold is assembled [2].
Due to its enhanced lipophilicity compared to the parent acid, the compound is utilized as a highly membrane-permeable ethylene precursor (MeACC) to study plant growth regulation, fruit ripening, and stress responses in intact biological models [3].
Irritant